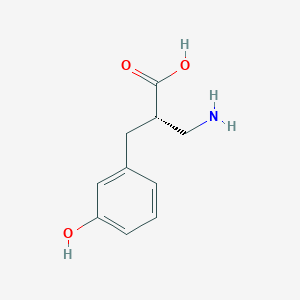
(S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group substituted with a hydroxyl group at the meta position, attached to the alpha carbon of the amino acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The synthesis typically starts with the protection of the amino group, followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The hydroxyl group is then introduced via a selective hydroxylation reaction. Finally, the protecting groups are removed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound through fermentation processes. These methods are often preferred due to their sustainability and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including biodegradable plastics and pharmaceuticals.
作用机制
The mechanism of action of (S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes and signal transduction pathways, which are crucial for cellular function and regulation.
相似化合物的比较
3-(3-Hydroxyphenyl)propanoic acid: This compound is structurally similar but lacks the amino group.
3-Phenylpropanoic acid: Similar structure but without the hydroxyl and amino groups.
4-Hydroxyphenylalanine: Contains a hydroxyl group at the para position instead of the meta position.
Uniqueness: (S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
(2S)-2-(aminomethyl)-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-3,5,8,12H,4,6,11H2,(H,13,14)/t8-/m0/s1 |
InChI 键 |
LKVSOMKAMASQOE-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CN)C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)O)CC(CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



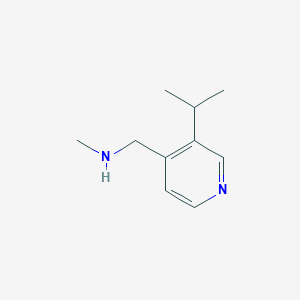
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
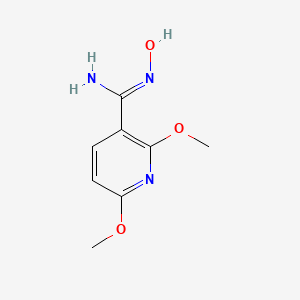

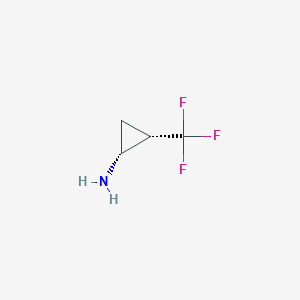


![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)

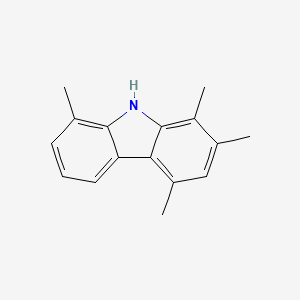
![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
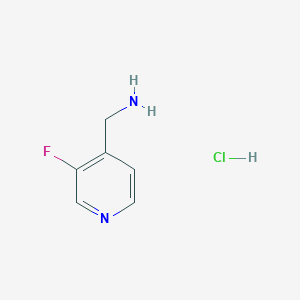
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)
